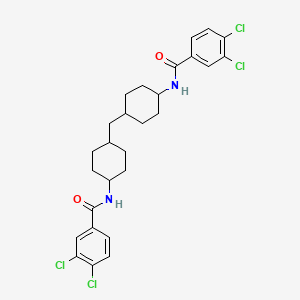![molecular formula C20H26N4O2S B4966232 N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a derivative of pyrazole and is known to have a variety of biochemical and physiological effects.
作用机制
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is known to inhibit mitochondrial complex I, which can lead to oxidative stress and cell death. This inhibition is thought to be the primary mechanism of action for N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide-induced Parkinson's disease-like symptoms. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also known to affect the dopaminergic system, which is involved in the regulation of movement. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide can lead to a decrease in dopamine levels, which can result in motor dysfunction.
Biochemical and Physiological Effects:
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has a variety of biochemical and physiological effects. It has been shown to induce Parkinson's disease-like symptoms in animals, including tremors, rigidity, and bradykinesia. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also known to inhibit mitochondrial complex I, which can lead to oxidative stress and cell death. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide can also affect the dopaminergic system, leading to a decrease in dopamine levels and resulting in motor dysfunction.
实验室实验的优点和局限性
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it can induce Parkinson's disease-like symptoms in animals, making it a useful tool for studying the mechanisms of the disease. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has several limitations, including its toxicity and the fact that it only induces a subset of Parkinson's disease-like symptoms. Additionally, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide-induced Parkinson's disease-like symptoms may not accurately reflect the disease in humans.
未来方向
There are several future directions for the study of N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide. One direction is the development of new treatments for Parkinson's disease based on the mechanisms of N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide-induced symptoms. Another direction is the study of the dopaminergic system and its role in Parkinson's disease. Additionally, future studies could focus on the development of new animal models for Parkinson's disease that more accurately reflect the disease in humans. Finally, the synthesis and study of new derivatives of N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide could lead to new insights into the disease and its treatment.
Conclusion:
In conclusion, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is a chemical compound that has been widely studied for its potential use in scientific research. It has a variety of biochemical and physiological effects and has been used to induce Parkinson's disease-like symptoms in animals. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is known to inhibit mitochondrial complex I and affect the dopaminergic system, making it a useful tool for studying the mechanisms of Parkinson's disease. While N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has several advantages and limitations for lab experiments, there are several future directions for its study, including the development of new treatments for Parkinson's disease and the study of new animal models for the disease.
合成方法
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide can be synthesized using a variety of methods. One method involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-methylthioacetyl chloride to form the desired product, N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide. Another method involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with N-(4-bromophenyl)-3-phenylpropanamide to form the corresponding amide. This amide is then reacted with sodium hydride and methylthioacetic acid to form N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide.
科学研究应用
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has been widely studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to induce Parkinson's disease-like symptoms in animals. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide is also known to inhibit mitochondrial complex I, which can lead to oxidative stress and cell death. N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide has been used to study the mechanisms of Parkinson's disease and to develop new treatments for the disease.
属性
IUPAC Name |
N-[2-[1-(2-methylsulfanylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-27-15-20(26)23-13-10-17(11-14-23)24-18(9-12-21-24)22-19(25)8-7-16-5-3-2-4-6-16/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBXVZJNOLNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)
![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)